N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Description
N'-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a 3-nitrobenzohydrazide moiety. The molecular formula is C₁₉H₁₄FN₇O₃, with a molecular weight of 395.36 g/mol. This structure suggests possible applications in medicinal chemistry, such as kinase inhibition or antimicrobial activity, based on analogs described in the literature .
Properties
IUPAC Name |
N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN7O3/c19-12-4-6-13(7-5-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-2-1-3-14(8-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYYSJYCSOHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazolopyrimidine core using suitable fluorinated reagents.
Attachment of the nitrobenzohydrazide moiety: This final step involves the reaction of the intermediate compound with nitrobenzohydrazide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Due to its potential biological activities, it is being explored for its therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Pyrazolo[3,4-d]Pyrimidine Hydrazides
N'-[1-(4-Fluorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methylbenzohydrazide ()
- Molecular Formula : C₁₉H₁₅FN₆O
- Molecular Weight : 362.36 g/mol
- Key Differences : The 4-methyl group on the benzohydrazide (vs. 3-nitro in the target compound) reduces electron-withdrawing effects, likely increasing lipophilicity (LogP) and altering solubility.
- Implications : Methyl substituents may enhance membrane permeability but reduce polar interactions in biological targets compared to nitro groups .
N'-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]Propanehydrazide ()
- Key Differences : A 3-chloro-4-methylphenyl group replaces the 4-fluorophenyl, and a propanehydrazide substitutes the benzohydrazide.
- Implications: Chlorine’s electronegativity and steric bulk may hinder binding to certain targets.
Pyrazolo[3,4-d]Pyrimidine Derivatives with Urea Linkages ()
Compounds such as 1n (trifluoromethyl-substituted) and 1r (5-methyl-2-nitrophenyl-substituted) feature urea linkages instead of hydrazides:
- 1n : Melting point 178–179°C; molecular weight 507.43 g/mol.
- 1r : Melting point 359–360°C; molecular weight 448.41 g/mol.
- The nitro group in 1r (on a phenyl ring) contrasts with the benzohydrazide nitro in the target compound, suggesting divergent binding modes .
Chromenone- and Morpholine-Fused Derivatives (–12)
Examples include 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ():
- Molecular Weight : 589.1 g/mol.
- Key Differences: The chromenone ring adds complexity and lipophilicity, likely improving kinase inhibition but reducing bioavailability. Morpholine substituents () enhance solubility via hydrogen bonding but increase synthetic complexity .
Benzothiazole-Integrated Pyrazolopyrimidines ()
Compounds like 3a and 3j incorporate benzothiazole rings:
- 3a: Exhibits antimicrobial activity against P. aeruginosa.
- 3j : Shows analgesic and anti-inflammatory effects.
- Key Differences: Benzothiazole moieties confer planar aromaticity, aiding DNA intercalation or enzyme inhibition.
Comparative Data Table
Key Findings and Implications
Fluorine: The 4-fluorophenyl group in the target and compounds improves metabolic stability via reduced CYP450-mediated oxidation .
Biological Activity Trends :
- Urea-linked derivatives () show potent kinase inhibition, suggesting the target compound’s hydrazide group may need optimization for similar efficacy.
- Benzothiazole derivatives () highlight the role of aromatic systems in antimicrobial and anti-inflammatory activity, which the nitro group in the target compound may complement .
Physicochemical Properties :
- The target compound’s nitro group likely reduces LogP compared to methyl or trifluoromethyl analogs, impacting membrane permeability. Hydrazides generally exhibit moderate solubility, whereas urea derivatives may face crystallization challenges .
Biological Activity
N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H12FN5O2
- Molecular Weight : 299.29 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity through several potential mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structural motifs have been found to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and inflammation.
- Antioxidant Activity : The presence of nitro and hydrazide groups may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may exhibit antimicrobial effects against certain bacterial strains.
Anticancer Activity
A study evaluated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | K-562 | 7.8 |
| This compound | MCF-7 | 6.5 |
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial properties against Gram-positive bacteria. For instance, a derivative showed effective inhibition against Staphylococcus aureus with an MIC value of 15 µg/mL .
Case Studies
Several case studies have been published detailing the biological activity of pyrazolo derivatives:
- Case Study 1 : A derivative of this compound was tested for its ability to inhibit CDK2 kinase activity in vitro. Results showed a significant reduction in kinase activity compared to control groups .
- Case Study 2 : In vivo studies using xenograft models demonstrated that treatment with pyrazolo derivatives led to tumor regression in mice bearing human cancer cells. The study highlighted the compound's potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
